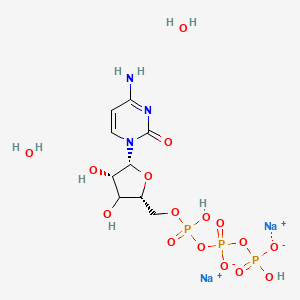
P-P-P-aCyd.2Na+.2H2O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “P-P-P-aCyd.2Na+.2H2O” is known as disodium hydrogen phosphate dihydrate. It is a chemical compound with the formula Na2HPO4·2H2O. This compound is widely used in various industries due to its versatile properties. It appears as a white, crystalline powder and is highly soluble in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium hydrogen phosphate dihydrate can be synthesized through several methods, including:
Neutralization Method: This involves the neutralization of phosphoric acid (H3PO4) with sodium hydroxide (NaOH) or sodium carbonate (Na2CO3). The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the dihydrate form.
Extraction Method: This method involves extracting disodium hydrogen phosphate from natural phosphate rocks using sulfuric acid, followed by purification and crystallization.
Ion Exchange Method: In this method, sodium ions are exchanged with hydrogen ions in a phosphoric acid solution using ion exchange resins, followed by crystallization.
Industrial Production Methods: Industrial production of disodium hydrogen phosphate dihydrate often involves large-scale neutralization processes. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then dried and crystallized to obtain the dihydrate form.
Analyse Chemischer Reaktionen
Types of Reactions: Disodium hydrogen phosphate dihydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form sodium ions (Na+), hydrogen phosphate ions (HPO4^2-), and water.
Acid-Base Reactions: It can act as a buffer in acid-base reactions, maintaining the pH of solutions.
Dehydration: Upon heating, it loses its water of crystallization to form anhydrous disodium hydrogen phosphate.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent.
Acid-Base Reactions: Common acids (e.g., HCl) and bases (e.g., NaOH) are used.
Dehydration: Heating at temperatures above 100°C.
Major Products:
Hydrolysis: Sodium ions and hydrogen phosphate ions.
Acid-Base Reactions: Depending on the reactants, it can form various sodium salts and phosphoric acid.
Dehydration: Anhydrous disodium hydrogen phosphate.
Wissenschaftliche Forschungsanwendungen
Disodium hydrogen phosphate dihydrate has numerous applications in scientific research, including:
Chemistry: It is used as a buffering agent in chemical reactions and analytical chemistry.
Biology: It serves as a component in biological buffers and culture media.
Medicine: It is used in pharmaceutical formulations and as a laxative.
Industry: It is employed in water treatment, detergents, and food processing as an emulsifier and stabilizer.
Wirkmechanismus
The compound exerts its effects primarily through its ability to act as a buffer, maintaining the pH of solutions. It can interact with hydrogen ions (H+) and hydroxide ions (OH-) to stabilize the pH. In biological systems, it helps maintain the acid-base balance, which is crucial for various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Sodium Dihydrogen Phosphate (NaH2PO4): Unlike disodium hydrogen phosphate, this compound has one sodium ion and two hydrogen ions, making it more acidic.
Trisodium Phosphate (Na3PO4): This compound has three sodium ions and is more basic compared to disodium hydrogen phosphate.
Monosodium Phosphate (NaH2PO4): Similar to sodium dihydrogen phosphate but with one sodium ion and one hydrogen ion.
Uniqueness: Disodium hydrogen phosphate dihydrate is unique due to its balanced pH buffering capacity, making it suitable for a wide range of applications in different fields. Its dihydrate form also provides stability and ease of handling in various industrial processes.
Eigenschaften
Molekularformel |
C9H18N3Na2O16P3 |
|---|---|
Molekulargewicht |
563.15 g/mol |
IUPAC-Name |
disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate |
InChI |
InChI=1S/C9H16N3O14P3.2Na.2H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;2*1H2/q;2*+1;;/p-2/t4-,6?,7+,8-;;;;/m1..../s1 |
InChI-Schlüssel |
KNSYTSUGTLJHPS-HRHJKWFCSA-L |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate](/img/structure/B12365952.png)
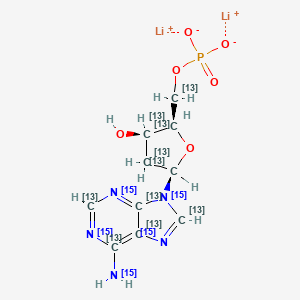
![1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid](/img/structure/B12365959.png)

![3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one](/img/structure/B12365963.png)
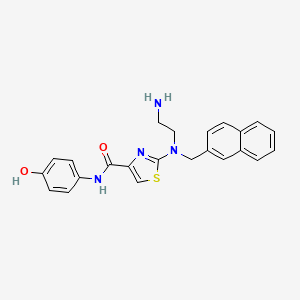
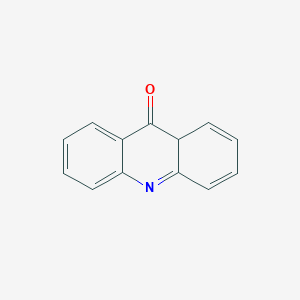
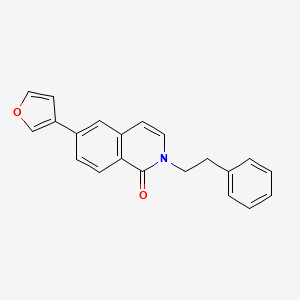
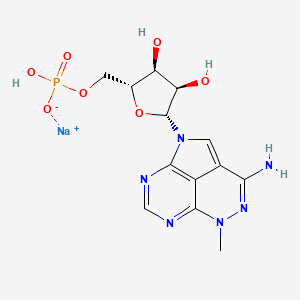

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12365995.png)
![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)
